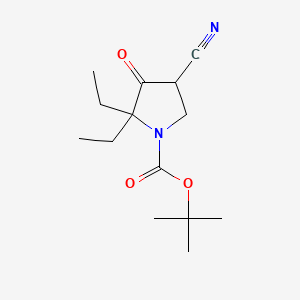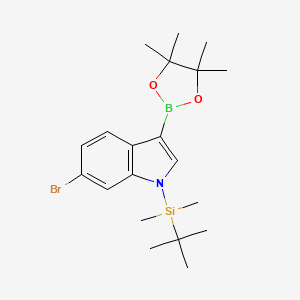
4-(N-BOC-Amino)-1-(isobutyryl)pipéridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-BOC-Amino)-1-(isobutyryl)piperidine is a chemical compound that belongs to the class of piperidines. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protected amino group and an isobutyryl group attached to the piperidine ring. This compound is often used as an intermediate in organic synthesis and pharmaceutical research due to its stability and reactivity.
Applications De Recherche Scientifique
4-(N-BOC-Amino)-1-(isobutyryl)piperidine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Employed in the development of new drugs and therapeutic agents.
Biological Studies: Used in the study of enzyme mechanisms and protein interactions.
Industrial Applications: Utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
Target of Action
It is known to be an organic building block , suggesting that it may interact with a variety of biological targets depending on the specific context of its use.
Mode of Action
The specific mode of action of this compound is not well-documented. As an organic building block, it likely participates in various chemical reactions to form more complex structures. One common reaction involving compounds with the N-Boc group is N-Boc deprotection , which could potentially influence its interaction with biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine typically involves the protection of the amino group on the piperidine ring with a BOC group, followed by the introduction of the isobutyryl group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (BOC2O) to form N-BOC-piperidine. This intermediate is then reacted with isobutyryl chloride in the presence of a base such as triethylamine to yield 4-(N-BOC-Amino)-1-(isobutyryl)piperidine .
Industrial Production Methods
In an industrial setting, the production of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine can be optimized by using continuous flow reactors and solid acid catalysts. This approach enhances efficiency and productivity by facilitating product separation and reducing reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
4-(N-BOC-Amino)-1-(isobutyryl)piperidine undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the BOC protecting group using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Deprotection: Yields the free amine.
Substitution: Yields various substituted piperidine derivatives.
Oxidation and Reduction: Yields oxidized or reduced forms of the compound.
Comparaison Avec Des Composés Similaires
4-(N-BOC-Amino)-1-(isobutyryl)piperidine can be compared with other BOC-protected piperidine derivatives, such as:
4-(N-BOC-Amino)piperidine: Lacks the isobutyryl group, making it less sterically hindered.
4-(N-BOC-Amino)-1-(acetyl)piperidine: Contains an acetyl group instead of an isobutyryl group, affecting its reactivity and steric properties.
4-(N-BOC-Amino)-1-(benzoyl)piperidine: Contains a benzoyl group, which introduces aromaticity and alters its chemical behavior.
These comparisons highlight the unique structural features and reactivity of 4-(N-BOC-Amino)-1-(isobutyryl)piperidine, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
tert-butyl N-[1-(2-methylpropanoyl)piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-10(2)12(17)16-8-6-11(7-9-16)15-13(18)19-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJOCDJUIVAAAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677700 |
Source


|
| Record name | tert-Butyl [1-(2-methylpropanoyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286265-44-8 |
Source


|
| Record name | Carbamic acid, N-[1-(2-methyl-1-oxopropyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286265-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [1-(2-methylpropanoyl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(R)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B596619.png)


![5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596623.png)


![7-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B596631.png)



![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/structure/B596637.png)

![7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B596641.png)
